REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[Cl:9].[CH:10](O)=[O:11]>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:10]=[O:11])=[CH:4][C:3]=1[Cl:9]
|
Name
|
|
Quantity
|
60.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for four hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured over ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from 3/1 v/v ether/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)NC=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |